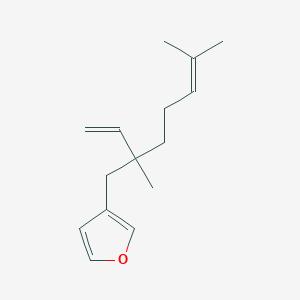![molecular formula C16H16N6O2 B14417802 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid CAS No. 80576-76-7](/img/structure/B14417802.png)
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid typically involves the following steps:
Formation of the pteridine ring: This can be achieved through the condensation of appropriate precursors, such as 2,4-diamino-6-hydroxypyrimidine with formamide.
Alkylation: The pteridine ring is then alkylated using an appropriate alkylating agent, such as 2-bromo-1-phenylpropane, to introduce the propan-2-yl group.
Coupling with benzoic acid: The alkylated pteridine is then coupled with benzoic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid: This compound has a similar structure but with a different alkyl group.
4-[N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino]benzoic acid: This compound has a similar pteridine ring system but with different substituents.
Uniqueness
4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
80576-76-7 |
|---|---|
Molekularformel |
C16H16N6O2 |
Molekulargewicht |
324.34 g/mol |
IUPAC-Name |
4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H16N6O2/c1-8(9-2-4-10(5-3-9)15(23)24)6-11-7-19-14-12(20-11)13(17)21-16(18)22-14/h2-5,7-8H,6H2,1H3,(H,23,24)(H4,17,18,19,21,22) |
InChI-Schlüssel |
RJWDMIZMPFWLPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


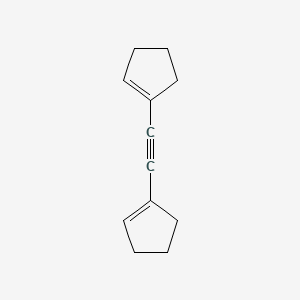
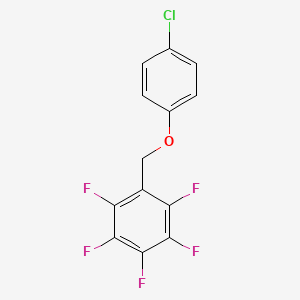
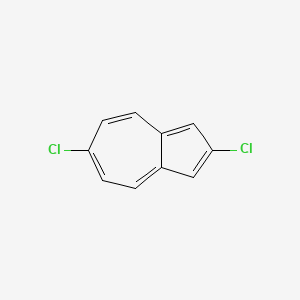
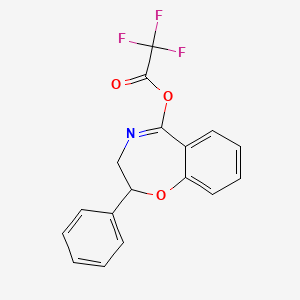
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
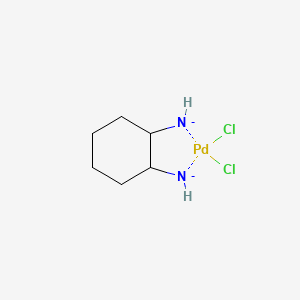
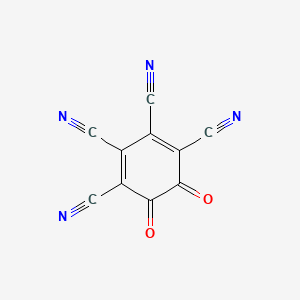
stannane](/img/structure/B14417762.png)
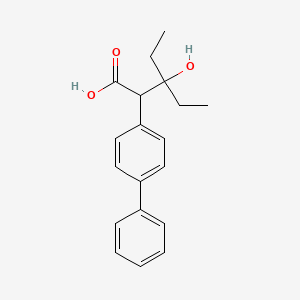

![Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate](/img/structure/B14417770.png)
![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)

